Muramyl Dipeptide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Muramyl Dipeptide is a naturally occurring component of bacterial cell walls that has the capacity to activate macrophages.

Muramyl Dipeptide is a synthetic immunoreactive compound derived from the bacterial cell wall component N-acetyl muramic acid. It consists of a short amino acid chain formed by L-alanine and D-isoglutamine, linked through a lactic acid moiety. This compound was initially recognized for its role as an active component in Freund’s complete adjuvant, a substance used to enhance the immune response in experimental settings. The structure of Muramyl Dipeptide allows it to interact with the innate immune system, specifically through the NOD2 receptor, which plays a crucial role in recognizing bacterial components and triggering immune responses .

Moreover, Muramyl Dipeptide can be modified chemically to produce derivatives with enhanced biological activity or altered pharmacokinetics. Such modifications often involve the introduction of various substituents at specific positions on the sugar moiety or amino acid residues .

Muramyl Dipeptide exhibits significant biological activity as an immunostimulatory agent. It activates macrophages and other immune cells by binding to the NOD2 receptor, leading to the activation of signaling pathways such as NF-κB. This activation results in the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, which are essential for mounting an effective immune response .

Research indicates that Muramyl Dipeptide also plays a role in inducing delayed-type hypersensitivity reactions and has been studied for its potential therapeutic applications in cancer immunotherapy and autoimmune diseases like Crohn's disease .

The synthesis of Muramyl Dipeptide involves several steps that typically include:

- Formation of N-acetylmuramic acid: This step often utilizes starting materials such as D-glucosamine.

- Coupling Reaction: The N-acetylmuramic acid is coupled with L-alanine and D-isoglutamine through a lactic acid moiety.

- Purification: The resulting product is purified to obtain diastereomerically pure forms, which are crucial for maintaining biological activity.

Various synthetic routes have been described in literature, emphasizing different strategies for achieving high yields and purity of Muramyl Dipeptide analogs .

Muramyl Dipeptide has several applications in biomedical research and clinical settings:

- Adjuvant in Vaccines: It is used to enhance the efficacy of vaccines by stimulating a stronger immune response.

- Cancer Immunotherapy: Research is ongoing into its potential as a therapeutic agent to boost anti-tumor immunity.

- Autoimmune Disease Treatment: Given its role in modulating immune responses, it is being investigated for treating conditions like Crohn's disease .

- Research Tool: Muramyl Dipeptide serves as a valuable tool for studying immune mechanisms and developing new immunotherapeutic strategies.

Studies have shown that Muramyl Dipeptide interacts specifically with the NOD2 receptor, leading to various downstream effects on immune signaling pathways. These interactions are critical for understanding how this compound can modulate immune responses. Research has demonstrated that mutations in the NOD2 gene can affect susceptibility to diseases like Crohn's disease, highlighting the importance of this pathway in human health .

Additionally, interaction studies have explored how modifications to Muramyl Dipeptide can enhance or alter its binding affinity to receptors, thereby influencing its biological activity and therapeutic potential .

Muramyl Dipeptide shares structural similarities with several other compounds derived from bacterial peptidoglycans. Here are some notable examples:

| Compound Name | Structure/Composition | Unique Features |

|---|---|---|

| N-acetylglucosamine | Derived from glucose; involved in cell wall synthesis | Precursor to Muramyl Dipeptide |

| Lipopolysaccharide | Composed of lipid A, core oligosaccharide, O-antigen | Major component of Gram-negative bacteria; strong immunogenicity |

| Peptidoglycan | Polymer consisting of sugars and amino acids | Forms bacterial cell walls; stimulates innate immunity |

| N-acetylisomuramyl-L-alanyl-D-isoglutamine | Structural isomer of Muramyl Dipeptide | Different stereochemistry affects stability and activity |

Molecular Composition and Formula

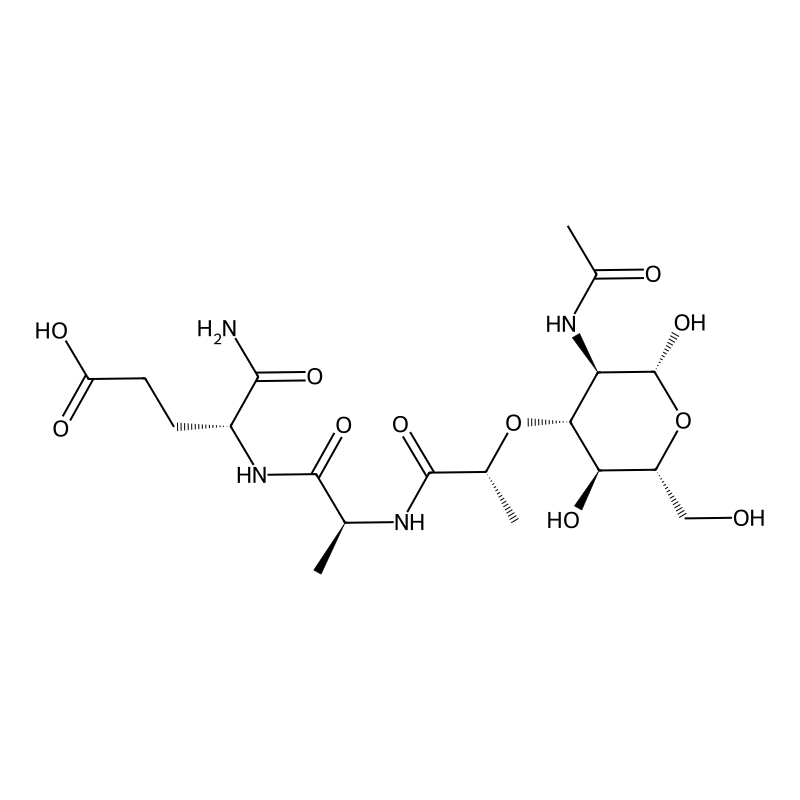

Muramyl dipeptide exhibits a complex molecular architecture characterized by the systematic combination of carbohydrate and peptide components [1] [2]. The compound possesses the molecular formula C₁₉H₃₂N₄O₁₁, representing a molecular weight of 492.48 grams per mole [2] [4] [7]. This glycopeptide structure incorporates nineteen carbon atoms, thirty-two hydrogen atoms, four nitrogen atoms, and eleven oxygen atoms in its complete molecular framework [2] [7].

The systematic International Union of Pure and Applied Chemistry nomenclature identifies muramyl dipeptide as N-acetylmuramyl-L-alanyl-D-isoglutamine, reflecting its constituent structural elements [1] [2] [19]. Alternative chemical designations include 2-acetamido-2-deoxy-3-O-(D-1-carboxyethyl)-D-glucopyranose-L-alanyl-D-isoglutamine and the more descriptive N-acetyl-beta-D-muramoyl-L-alanyl-D-isoglutamine [2] [4].

The molecular architecture consists of three distinct structural domains: the N-acetylmuramic acid sugar moiety, the L-alanine amino acid residue, and the D-isoglutamine terminal component [1] [9] [10]. The N-acetylmuramic acid component derives from N-acetylglucosamine through the attachment of a lactic acid moiety at the third carbon position, creating the characteristic muramic acid structure [9] [14]. This modification distinguishes muramyl dipeptide from simple peptides and establishes its unique position among naturally occurring glycopeptides [9] [10].

| Component | Chemical Formula | Molecular Weight (g/mol) | Functional Role |

|---|---|---|---|

| Complete molecule | C₁₉H₃₂N₄O₁₁ | 492.48 | Full biological activity |

| N-acetylmuramic acid | C₁₁H₁₉NO₈ | 293.27 | Carbohydrate recognition |

| L-alanine residue | C₃H₇NO₂ | 89.09 | Peptide linkage |

| D-isoglutamine residue | C₅H₁₀N₂O₃ | 146.14 | Terminal recognition |

Stereochemistry and Configuration

The stereochemical arrangement of muramyl dipeptide represents a critical determinant of its biological recognition and activity [9] [11] [20]. The compound exists as the L-D stereoisomer, specifically N-acetylmuramyl-L-alanyl-D-isoglutamine, which constitutes the exclusively active form for nucleotide-binding oligomerization domain 2 receptor recognition [8] [20]. This stereochemical specificity excludes any biological activity from D-D or L-L analogues, demonstrating the precise structural requirements for receptor binding [8] [9].

The N-acetylmuramic acid component exhibits beta-D-glucopyranose configuration, maintaining the natural sugar stereochemistry found in bacterial peptidoglycan [2] [14] [15]. The lactic acid moiety attached at the third carbon position possesses R-configuration, establishing the correct spatial orientation necessary for biological function [9] [19]. This R-configuration at the lactic acid linkage distinguishes muramyl dipeptide from its S-configured isomer, N-acetylisomuramyl dipeptide, which demonstrates dramatically reduced biological activity and increased chemical instability [9].

The L-alanine residue maintains S-configuration at its alpha carbon, conforming to the natural amino acid stereochemistry [9] [11]. Substitution of L-alanine with D-alanine results in complete loss of adjuvant activity, emphasizing the critical importance of this stereochemical arrangement [9]. The terminal D-isoglutamine component exhibits R-configuration, representing the non-proteinogenic enantiomer of isoglutamine [11]. This D-configuration proves essential for receptor recognition, as substitution with L-isoglutamine abolishes biological activity completely [9] [13].

The compound demonstrates a specific optical rotation of [α]D²⁵ +44° when measured in acetic acid, providing a characteristic physical property for stereochemical identification [7] [19]. This positive optical rotation reflects the overall stereochemical contribution of all chiral centers within the molecular structure [7] [19].

| Structural Component | Configuration | Significance |

|---|---|---|

| N-acetylmuramic acid | β-D-glucopyranose | Essential for carbohydrate recognition |

| Lactic acid linkage | R-configuration | Determines chemical stability |

| L-alanine residue | S-configuration | Critical for biological activity |

| D-isoglutamine | R-configuration | Required for receptor binding |

| Overall molecule | L-D stereoisomer | Only biologically active form |

Physical and Chemical Characteristics

Muramyl dipeptide exhibits distinctive physical properties that reflect its glycopeptide nature and molecular composition [7] [16] [21]. The compound appears as white to off-white crystalline powder when isolated in pure form, demonstrating characteristic solid-state properties [7] [16]. The melting point occurs at 125°C with concurrent decomposition, indicating thermal instability at elevated temperatures [16] [17]. Predicted boiling point calculations suggest a value of 1071.8±65.0°C, though this parameter remains theoretical due to thermal decomposition occurring at lower temperatures [7].

The density of muramyl dipeptide has been calculated as 1.390±0.06 grams per cubic centimeter, reflecting the compact molecular packing of the glycopeptide structure [7]. The predicted pKa value of 4.44±0.10 indicates weak acid characteristics, attributable to the carboxylic acid functionalities within the molecular structure [7]. This acidic character influences solubility behavior and chemical stability under varying pH conditions [20] [21].

Solubility characteristics demonstrate significant variation across different solvent systems [2] [5] [7] [8]. Aqueous solubility ranges from 10 to 98 milligrams per milliliter, producing clear, colorless solutions suitable for biological applications [2] [5] [8] [21]. Dimethyl sulfoxide provides excellent solubility at 98 milligrams per milliliter, making it suitable for research preparations [2] [12]. Ethanol demonstrates poor solubility characteristics, limiting its utility as a solvent system [12]. Acetic acid provides adequate solubility for analytical measurements, particularly optical rotation determinations [7] [19].

Chemical stability studies reveal pH-dependent behavior, with enhanced stability under acidic conditions compared to neutral or alkaline environments [20] [21]. The compound demonstrates particular sensitivity to alkaline conditions, where hydrolytic degradation may occur [20]. Storage recommendations specify maintenance at -20°C to preserve chemical integrity and prevent degradation [8] [21] [22]. Resuspended aqueous solutions maintain stability for six months when stored at -20°C under appropriate conditions [21] [22].

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Appearance | White to off-white powder | Solid state | [7] [16] |

| Melting point | 125°C (decomposition) | Standard pressure | [16] |

| Optical rotation | [α]D²⁵ +44° | Acetic acid | [7] [19] |

| Density | 1.390±0.06 g/cm³ | Predicted | [7] |

| pKa | 4.44±0.10 | Predicted | [7] |

| Water solubility | 10-98 mg/mL | Clear solution | [2] [5] [8] |

| Storage temperature | -20°C | Long-term stability | [8] [21] |

Structural Relationship to Peptidoglycan

Muramyl dipeptide represents the minimal biologically active structural unit derived from bacterial peptidoglycan, serving as the fundamental recognition motif for innate immune system activation [1] [9] [24]. Peptidoglycan constitutes the primary structural component of bacterial cell walls, forming a mesh-like macromolecular network that surrounds the cytoplasmic membrane in both Gram-positive and Gram-negative bacteria [24] [34] [39]. This complex polymer consists of alternating N-acetylglucosamine and N-acetylmuramic acid disaccharide units connected by beta-1,4-glycosidic bonds, with oligopeptide stems attached to the lactic acid moiety of each N-acetylmuramic acid residue [34] [38] [39].

The peptidoglycan polymer demonstrates substantial structural complexity, with glycan strands cross-linked through peptide bridges to form the three-dimensional sacculus structure [32] [39]. In most bacterial species, the oligopeptide stem follows the composition L-alanine-gamma-D-glutamic acid-meso-diaminopimelic acid (or L-lysine)-D-alanine-D-alanine in nascent peptidoglycan [32] [33] [39]. Cross-linking occurs between the carboxyl group of D-alanine at position four and the amino group of the diamino acid at position three, either directly in Gram-negative bacteria or through interpeptide bridges in Gram-positive species [32] [36] [39].

Muramyl dipeptide emerges from peptidoglycan through enzymatic degradation processes that cleave the polymer into smaller muropeptide fragments [9] [38]. These degradation products, collectively termed muropeptides, represent the ensemble of structures obtained from peptidoglycan digestion using both glycan-cleaving and peptide-cleaving enzymes [38]. Among these muropeptides, muramyl dipeptide constitutes the minimum structural component that retains biological potency for immune system recognition [1] [9].

The structural relationship between muramyl dipeptide and intact peptidoglycan explains the compound's role as a pathogen-associated molecular pattern [1] [9] [24]. The N-acetylmuramic acid component provides the characteristic carbohydrate recognition element absent from mammalian cells, while the dipeptide portion maintains sufficient structural information for specific receptor binding [9] [20]. This minimal structure preserves the essential features necessary for nucleotide-binding oligomerization domain 2 receptor activation while representing a fraction of the complete peptidoglycan polymer [8] [9] [20].

Structural variations in peptidoglycan composition across different bacterial species influence the diversity of muropeptides generated during cell wall turnover [24] [32] [39]. Gram-positive bacteria typically possess peptidoglycan layers ranging from 30 to 100 nanometers in thickness, containing multiple cross-linked layers [24] [37]. Gram-negative bacteria maintain thinner peptidoglycan layers of only a few nanometers, representing one to few structural layers [24] [37]. Despite these architectural differences, both bacterial types generate muramyl dipeptide through peptidoglycan metabolism, establishing this compound as a universal bacterial signature molecule [1] [9] [24].

| Structural Feature | Peptidoglycan | Muramyl Dipeptide | Relationship |

|---|---|---|---|

| Sugar component | N-acetylglucosamine and N-acetylmuramic acid | N-acetylmuramic acid only | Minimal carbohydrate unit |

| Peptide component | Pentapeptide stem | Dipeptide (L-Ala-D-isoGln) | Shortest active peptide |

| Cross-linking | Three-dimensional network | None | Monomeric unit |

| Molecular weight | >1 million Da | 492.48 Da | Minimal recognition unit |

| Biological function | Structural integrity | Immune recognition | Pathogen signature |

The peptidoglycan biosynthesis pathway constitutes a highly coordinated sequence of enzymatic reactions that ultimately provides the precursor material from which muramyl dipeptide emerges. This pathway operates through distinct phases occurring in the bacterial cytoplasm and at membrane interfaces, establishing the foundational architecture necessary for muramyl dipeptide formation [4] [5].

The initial phase begins with the formation of uridine diphosphate N-acetylglucosamine from fructose-6-phosphate through a series of four enzymatic steps [4]. This process involves the sequential action of glucosamine-6-phosphate synthase, glucosamine-6-phosphate N-acetyltransferase, phosphoglucosamine mutase, and UDP-N-acetylglucosamine pyrophosphorylase [4]. These reactions establish the fundamental sugar nucleotide that serves as the backbone component for subsequent peptidoglycan assembly.

The pathway proceeds through the action of MurA, which catalyzes the transfer of the enolpyruvyl moiety from phosphoenolpyruvate to the 3-hydroxyl position of UDP-N-acetylglucosamine [6] [4]. This enzyme represents the first committed step toward peptidoglycan synthesis and demonstrates remarkable structural conservation across bacterial species [6]. The crystal structure of MurA reveals two globular domains containing four beta sheets and two parallel helices, with an active site that undergoes conformational rearrangement upon substrate binding [6].

Following MurA activity, MurB catalyzes the nicotinamide adenine dinucleotide phosphate-dependent reduction of UDP-N-acetylglucosamine-enolpyruvate to form UDP-N-acetylmuramic acid [6] [4]. This reduction reaction establishes the lactyl ether linkage that characterizes muramic acid and provides the attachment point for subsequent peptide chain assembly [4].

The biosynthetic pathway continues with the sequential addition of amino acids through the coordinated action of four Mur ligases. MurC, MurD, MurE, and MurF each catalyze specific amino acid additions to the growing peptide chain attached to UDP-N-acetylmuramic acid [4] [7]. These enzymes share structural similarities, containing three domains involved in adenosine triphosphate-dependent peptide bond formation [4]. The substrate specificity of each ligase ensures the precise sequence of amino acids characteristic of peptidoglycan peptide stems.

| Enzyme | Substrate | Product | Function | Location |

|---|---|---|---|---|

| MurA | UDP-GlcNAc + PEP | UDP-GlcNAc-enolpyruvate + Pi | Transfer enolpyruvyl group from PEP | Cytoplasm |

| MurB | UDP-GlcNAc-enolpyruvate + NADPH | UDP-MurNAc + NADP+ | Reduce enolpyruvate to lactyl ether | Cytoplasm |

| MurC | UDP-MurNAc + L-Ala + ATP | UDP-MurNAc-L-Ala + ADP + Pi | Add L-alanine to UDP-MurNAc | Cytoplasm |

| MurD | UDP-MurNAc-L-Ala + D-Glu + ATP | UDP-MurNAc-L-Ala-D-Glu + ADP + Pi | Add D-glutamic acid | Cytoplasm |

| MurE | UDP-MurNAc-L-Ala-D-Glu + meso-DAP + ATP | UDP-MurNAc-tripeptide + ADP + Pi | Add diaminopimelate | Cytoplasm |

| MurF | UDP-MurNAc-tripeptide + D-Ala-D-Ala + ATP | UDP-MurNAc-pentapeptide + ADP + Pi | Add D-Ala-D-Ala dipeptide | Cytoplasm |

| MraY | UDP-MurNAc-pentapeptide + undecaprenyl-P | Lipid I + UMP | Transfer to lipid carrier | Inner membrane |

| MurG | Lipid I + UDP-GlcNAc | Lipid II + UDP | Add GlcNAc to complete precursor | Inner membrane |

The membrane-associated phase of peptidoglycan biosynthesis involves the transfer of the completed UDP-N-acetylmuramyl-pentapeptide to a lipid carrier through MraY activity [5] [8]. This enzyme catalyzes the formation of Lipid I by linking the peptidoglycan precursor to undecaprenyl phosphate [5]. Subsequently, MurG adds N-acetylglucosamine to Lipid I, generating Lipid II, the complete peptidoglycan subunit [5] [8].

The final stages of peptidoglycan assembly occur at the external face of the cytoplasmic membrane, where transglycosylases and transpeptidases incorporate Lipid II into the existing peptidoglycan matrix [5] [9]. These enzymes catalyze the polymerization of glycan chains and the formation of peptide cross-links that provide structural integrity to the bacterial cell wall [5] [9].

Formation of N-Acetylmuramic Acid

N-acetylmuramic acid formation represents a critical step in the peptidoglycan biosynthetic pathway and directly contributes to the molecular framework from which muramyl dipeptide originates. This process involves the precise modification of N-acetylglucosamine through enzymatic reactions that establish the characteristic lactyl ether linkage [10] [11] [12].

The formation of N-acetylmuramic acid begins with the MurA-catalyzed addition of the enolpyruvyl group from phosphoenolpyruvate to UDP-N-acetylglucosamine [6] [11]. This reaction proceeds through a mechanism involving the nucleophilic attack of the 3-hydroxyl group of N-acetylglucosamine on the enolpyruvyl carbon of phosphoenolpyruvate [6]. The enzyme exhibits strict stereochemical requirements, ensuring the formation of the correct stereoisomer essential for subsequent processing [6].

MurA demonstrates remarkable conservation across bacterial species, reflecting its fundamental role in cell wall biosynthesis [6]. Gram-negative bacteria typically possess a single copy of the murA gene, making its deletion lethal, while Gram-positive bacteria often harbor two copies, providing redundancy for this essential function [6]. The enzyme structure consists of two domains that undergo conformational changes upon substrate binding, bringing the active site residues into proper alignment for catalysis [6].

The subsequent reduction of UDP-N-acetylglucosamine-enolpyruvate by MurB completes the formation of UDP-N-acetylmuramic acid [6] [11]. This reaction requires nicotinamide adenine dinucleotide phosphate as a cofactor and proceeds through a two-electron reduction mechanism [6]. The product, UDP-N-acetylmuramic acid, contains the lactyl ether moiety that serves as the attachment point for the peptide chain in peptidoglycan [11].

The chemical structure of N-acetylmuramic acid consists of a glucosamine backbone modified by acetylation at the amino group and ether linkage to lactic acid at the 3-position [10] [11]. This molecule has the molecular formula C₁₁H₁₉NO₈ and serves as a unique identifier of bacterial cell walls, as it does not occur in eukaryotic organisms [11]. The stereochemistry of the lactyl ether linkage is crucial for recognition by subsequent enzymes in the biosynthetic pathway [11].

| Component | Molecular Formula | Molecular Weight (g/mol) | Function | Stereochemistry |

|---|---|---|---|---|

| N-acetylmuramic acid | C11H19NO8 | 293.27 | Sugar backbone linkage | β-D configuration |

| L-alanine | C3H7NO2 | 89.09 | First amino acid | L-configuration |

| D-isoglutamine | C5H10N2O3 | 146.14 | Second amino acid | D-configuration |

| Complete molecule | C19H32N4O11 | 492.48 | Bioactive peptidoglycan fragment | Mixed L/D configuration |

The formation of N-acetylmuramic acid can be inhibited by fosfomycin, a naturally occurring antibiotic that mimics phosphoenolpyruvate and covalently modifies the active site of MurA [6] [11]. This inhibition demonstrates the critical nature of N-acetylmuramic acid formation in bacterial cell wall synthesis and highlights its potential as a target for antimicrobial intervention [11].

Research has demonstrated that N-acetylmuramic acid can be synthesized through various chemical approaches, including direct acetylation of muramic acid with acetic anhydride in aqueous methanol [10]. Alternative synthetic routes involve the acid hydrolysis of protected muramic acid derivatives, providing access to this important bacterial cell wall component for research applications [10] [13].

The incorporation of N-acetylmuramic acid into peptidoglycan occurs through the alternating linkage with N-acetylglucosamine, forming the characteristic disaccharide backbone of bacterial cell walls [11] [14]. This structure provides the foundation for peptide attachment and cross-linking reactions that generate the three-dimensional peptidoglycan network [14].

Peptide Chain Assembly

Peptide chain assembly in peptidoglycan biosynthesis represents a sophisticated process that directly generates the precursor structures from which muramyl dipeptide emerges through subsequent cellular processes. This assembly involves the sequential addition of specific amino acids to UDP-N-acetylmuramic acid through the coordinated action of four essential ligases [4] [7] [15].

The peptide chain assembly begins with MurC, which catalyzes the adenosine triphosphate-dependent addition of L-alanine to the carboxyl group of the lactyl moiety of UDP-N-acetylmuramic acid [4]. This enzyme demonstrates strict substrate specificity for L-alanine and requires magnesium or manganese ions for optimal activity [4]. The reaction mechanism involves the formation of an acyl-phosphate intermediate that facilitates the subsequent formation of the amide bond between the lactyl group and the amino acid [4].

MurD follows MurC in the assembly sequence, adding D-glutamic acid to the growing peptide chain [4] [7]. This enzyme exhibits remarkable structural similarity to other Mur ligases while maintaining distinct substrate specificity [7]. Crystallographic studies have revealed that MurD undergoes significant conformational changes during the catalytic cycle, with domain movements that facilitate substrate binding and product release [7]. The enzyme operates through an ordered kinetic mechanism where substrate binding occurs in a specific sequence [7].

The third step in peptide assembly involves MurE, which adds either meso-diaminopimelic acid in Gram-negative bacteria or L-lysine in Gram-positive bacteria [4]. This positional variation in the third amino acid represents one of the key structural differences between peptidoglycan types and influences the subsequent cross-linking patterns in the mature cell wall [4]. MurE demonstrates flexibility in substrate recognition while maintaining the essential structural framework for peptide bond formation [4].

MurF completes the cytoplasmic phase of peptide assembly by adding the D-alanyl-D-alanine dipeptide to the growing chain [4]. This enzyme requires the prior synthesis of D-alanyl-D-alanine by D-alanine:D-alanine ligase, which itself depends on the racemization of L-alanine to D-alanine [4] [5]. The completed UDP-N-acetylmuramyl-pentapeptide represents the final cytoplasmic precursor that will be incorporated into the cell wall structure [4].

All four Mur ligases share common structural features, including three domains that participate in adenosine triphosphate hydrolysis and peptide bond formation [4]. These enzymes employ similar catalytic mechanisms involving the formation of acyl-phosphate intermediates, but each maintains distinct substrate binding sites that ensure the proper sequence of amino acid addition [4]. The conservation of these enzymes across bacterial species reflects their fundamental importance in cell wall biosynthesis [4].

The stereochemistry of amino acids in the peptide chain follows a characteristic pattern that alternates between L- and D-configurations [4] [16]. This alternating pattern, beginning with L-alanine at the first position and D-glutamic acid at the second position, creates a unique structural signature that distinguishes bacterial peptidoglycan from other biological polymers [16]. The specific stereochemical requirements are enforced by the substrate specificity of each Mur ligase [16].

The peptide chain assembly process demonstrates remarkable efficiency and fidelity, ensuring that the correct sequence of amino acids is incorporated into each peptidoglycan precursor [4]. The sequential nature of the reactions prevents the formation of aberrant products and maintains the structural integrity necessary for effective cell wall function [4]. Quality control mechanisms within the pathway help ensure that only properly assembled precursors proceed to the membrane-associated phase of peptidoglycan synthesis [4].

Variations in peptide chain structure occur naturally among different bacterial species, reflecting adaptations to specific environmental conditions and physiological requirements [16]. These variations can include alternative amino acids at specific positions, modifications of existing amino acids, or changes in the overall length of the peptide chain [16]. Such diversity contributes to the remarkable adaptability of bacterial cell walls while maintaining the fundamental structural principles necessary for function [16].

The completed pentapeptide chain attached to UDP-N-acetylmuramic acid serves as the immediate precursor for membrane-associated processing steps that lead to incorporation into the peptidoglycan matrix [4] [5]. During these subsequent processes, the terminal D-alanine residue is typically removed through transpeptidation reactions that form cross-links between adjacent peptidoglycan chains [5]. This processing generates shorter peptide chains that can include dipeptide structures similar to those found in muramyl dipeptide [5].

MDP Generation During Bacterial Cell Wall Turnover

Muramyl dipeptide generation occurs primarily through the dynamic process of bacterial cell wall turnover, a fundamental cellular mechanism that involves the continuous degradation and recycling of peptidoglycan components during bacterial growth and division [17] [18] [19]. This process represents a critical source of muramyl dipeptide in both physiological and pathological contexts [17] [19].

Cell wall turnover involves the coordinated action of multiple autolytic enzymes that cleave various bonds within the peptidoglycan structure [17] [19] [20]. During bacterial growth, approximately 40-50% of the existing peptidoglycan is degraded and released from the cell wall in each generation [17] [18] [19]. This massive turnover initially appeared wasteful until researchers discovered sophisticated recycling mechanisms that recover and reuse most of the released material [19] [21].

| Bacterial Species | Cell Wall Type | Peptidoglycan Turnover (% per generation) | Recycling Efficiency (%) | Primary MDP Source | Transport Mechanism |

|---|---|---|---|---|---|

| Escherichia coli | Gram-negative | 40-50 | 90-95 | Autolysis fragments | AmpG permease |

| Bacillus subtilis | Gram-positive | 45-55 | 70-80 | Cell division products | Unknown transporter |

| Staphylococcus aureus | Gram-positive | 30-40 | 65-75 | Atl enzyme activity | MurP transporter |

| Clostridium acetobutylicum | Gram-positive | 35-45 | 60-70 | Sporulation-related turnover | Unknown mechanism |

The generation of muramyl dipeptide during cell wall turnover involves multiple classes of peptidoglycan-degrading enzymes that target different bonds within the peptidoglycan structure [22] [23] [24]. Lytic transglycosylases cleave the β-1,4-glycosidic bonds between N-acetylmuramic acid and N-acetylglucosamine residues, generating anhydromuropeptides that contain the characteristic 1,6-anhydro-N-acetylmuramic acid terminus [22] [20]. These enzymes perform non-hydrolytic cleavage through intramolecular cyclization reactions, creating unique molecular signatures that can be traced through subsequent processing steps [20].

Endopeptidases contribute to muramyl dipeptide generation by cleaving peptide cross-links within the peptidoglycan matrix [22] [20]. These enzymes release peptidoglycan fragments containing intact disaccharide-peptide units that serve as precursors for muramyl dipeptide formation [22]. The activity of endopeptidases is particularly important during cell elongation, where space-making autolysis is required to accommodate new peptidoglycan insertion [20].

N-acetylmuramyl-L-alanine amidases represent a critical enzyme class for direct muramyl dipeptide generation [22] [24]. These enzymes cleave the amide bond connecting the peptide chain to the N-acetylmuramic acid residue, releasing free peptides and leaving N-acetylmuramic acid derivatives [22]. The specificity of these amidases for the L-alanine linkage makes them particularly relevant for generating the L-alanyl-D-isoglutamine dipeptide component found in muramyl dipeptide [22].

| Enzyme Class | Target Bond | Product | MDP Relevance | Examples |

|---|---|---|---|---|

| Lytic transglycosylases | β-1,4-glycosidic bonds | Anhydromuropeptides | Generate muropeptide precursors | MltA, MltB, MltC |

| Endopeptidases | Peptide cross-links | Uncrosslinked peptides | Release peptide fragments | PBP4, PBP7 |

| N-acetylmuramyl-L-alanine amidases | Amide bond (MurNAc-peptide) | Free peptides + MurNAc | Direct MDP generation | AmpD, AmiA |

| β-N-acetylglucosaminidases | β-1,4-GlcNAc bonds | GlcNAc + peptidyl-MurNAc | Process disaccharide units | NagZ |

The regulation of cell wall turnover and muramyl dipeptide generation involves complex feedback mechanisms that coordinate autolytic enzyme activity with cell wall synthesis [25]. Studies in Staphylococcus aureus have demonstrated that perturbation of cell wall synthesis leads to dramatic repression of autolytic enzyme transcription and activity [25]. This regulatory coupling ensures that cell wall degradation and synthesis remain balanced, preventing excessive release of peptidoglycan fragments while maintaining the turnover necessary for cell growth [25].

The spatial organization of cell wall turnover contributes to muramyl dipeptide generation patterns within bacterial cells [9]. In mycobacteria, membrane partitioning creates distinct domains where peptidoglycan precursor synthesis occurs separately from cell wall assembly and degradation [9]. This compartmentalization may influence the local concentration and processing of peptidoglycan fragments, affecting muramyl dipeptide generation rates [9].

Recycling pathways play a crucial role in determining the fate of muramyl dipeptide generated during cell wall turnover [18] [21]. In Escherichia coli, approximately 90-95% of released peptidoglycan material is efficiently recycled through dedicated transport and processing systems [21]. The AmpG permease imports anhydromuropeptides into the cytoplasm, where they undergo sequential processing by cytoplasmic enzymes [26] [21]. This recycling efficiency means that most muramyl dipeptide generated during turnover is rapidly processed rather than released into the extracellular environment [21].

Environmental conditions significantly influence the rate and pattern of cell wall turnover and associated muramyl dipeptide generation [27] [28]. Antibiotic exposure, osmotic stress, and nutrient limitation can all alter autolytic enzyme activity and peptidoglycan degradation patterns [25] [28]. β-lactam antibiotics, for example, can trigger increased peptidoglycan fragmentation while simultaneously suppressing recycling mechanisms, potentially leading to increased muramyl dipeptide release [25].

The relationship between cell wall turnover and muramyl dipeptide generation has important implications for bacterial physiology and host-pathogen interactions [29] [23]. Released muramyl dipeptide can serve as a pathogen-associated molecular pattern that activates host immune responses through NOD2 recognition [29]. The balance between recycling efficiency and fragment release may therefore influence the immunostimulatory potential of different bacterial species [23].

Recent advances in analytical techniques have enabled more precise characterization of muramyl dipeptide generation during cell wall turnover [30]. High-throughput automated muropeptide analysis has revealed species-specific patterns of peptidoglycan processing and fragment generation [30]. These studies have identified previously unknown variations in cross-linking patterns and processing mechanisms that contribute to the diversity of muramyl dipeptide structures found in different bacterial species [30].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Wikipedia

Dates

Explore Compound Types